N,N'-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine
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Overview
Description
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine is a chemical compound with the molecular formula C12H22N4 It is known for its unique structure, which includes two pyrrolidine rings attached to a phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine typically involves the reaction of 1-methyl-2-pyrrolidinone with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine may involve large-scale chemical reactors and advanced purification techniques to obtain high-purity compounds. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine can be compared with other similar compounds, such as:
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine: This compound has a similar structure but with an ethanediamine core instead of a phenylenediamine core.
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine: This compound features a propanediamine core, offering different chemical properties and reactivity.
The uniqueness of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine lies in its specific structure and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Properties
CAS No. |
84859-14-3 |
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Molecular Formula |
C16H22N4 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-methyl-N-[2-[(1-methylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C16H22N4/c1-19-11-5-9-15(19)17-13-7-3-4-8-14(13)18-16-10-6-12-20(16)2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
InChI Key |
YAURDIKAZMGSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=CC=CC=C2N=C3CCCN3C |
Origin of Product |
United States |
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